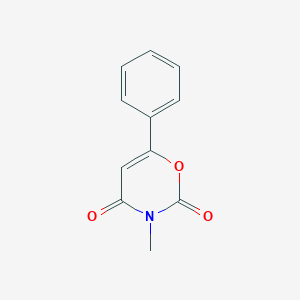
2H-1,3-Oxazine-2,4(3H)-dione, 3-methyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Oxazine-2,4(3H)-dione, 3-methyl-6-phenyl- is a heterocyclic organic compound that features an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine-2,4(3H)-dione, 3-methyl-6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a phenyl-substituted amine with a methyl-substituted carbonyl compound in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound might participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 2H-1,3-Oxazine-2,4(3H)-dione, 3-methyl-6-phenyl- exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other biomolecules. The pathways involved might include inhibition or activation of certain biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,3-Oxazine-2,4(3H)-dione, 3-methyl-6-ethyl-
- 2H-1,3-Oxazine-2,4(3H)-dione, 3-methyl-6-propyl-
Properties
CAS No. |
61736-43-4 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-methyl-6-phenyl-1,3-oxazine-2,4-dione |
InChI |
InChI=1S/C11H9NO3/c1-12-10(13)7-9(15-11(12)14)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
ZPJDLXHEKOSVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















